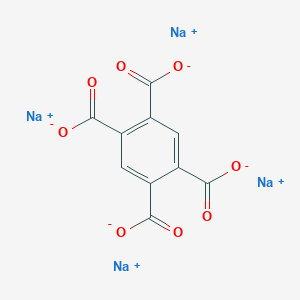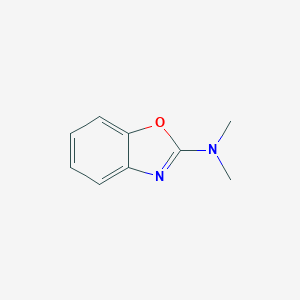
Diamthazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diamthazole dihydrochloride, also known as diamthazole or DMDH, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a member of the thiazole family of compounds and has been shown to possess anti-tumor, anti-inflammatory, and anti-viral properties.
Applications De Recherche Scientifique
Neurotoxic Effects in Infants
A 1960 study highlighted the neurotoxic effects of Diamthazole Dihydrochloride in infants. The case of a 4-week-old girl who experienced convulsions after the application of Diamthazole Dihydrochloride for ringworm treatment underlines its potential neurotoxicity at this age. The study emphasizes specific warnings regarding its use in infants (Morton, 1960).
Corrosion Inhibition
In 2014, a study explored 2-amino-4-methyl-thiazole (a related compound) as a corrosion inhibitor for mild steel in acidic environments. The research demonstrated its efficiency in forming a protective barrier film, thereby reducing corrosion (Yüce et al., 2014).
Environmental Chemistry and Toxicity
Investigations in 1992 focused on the environmental fate of 2-(thiocyanomethylthio)benzothiazole (TCMTB), a compound structurally similar to Diamthazole Dihydrochloride. These studies examined its stability, photolysis, and potential transformation products in aquatic environments, contributing to our understanding of its environmental impact (Brownlee et al., 1992; Mackinnon & Farrell, 1992).
Antiviral Applications
A 2004 study discussed the use of aromatic cationic compounds, including derivatives structurally related to Diamthazole Dihydrochloride, in preventing or treating Bovine Viral Diarrhea Virus infections in cell cultures. This highlights potential antiviral applications of such compounds (Givens et al., 2004).
Analytical Detection in Environmental Samples
In 1998, a study developed techniques for detecting antifouling booster biocides, including compounds similar to Diamthazole Dihydrochloride, in water samples. This research is crucial for environmental monitoring and assessing the impact of such biocides in marine environments (Thomas, 1998).
Biomonitoring of Pesticide Exposure
Research in 2013 focused on biomonitoring the exposure to pesticides in urban populations, underlining the importance of monitoring and regulating pesticide use, including compounds structurally related to Diamthazole Dihydrochloride, in densely populated areas (McKelvey et al., 2013).
Synthesis and Industrial Applications
A 2001 study reported a clean and simple method for synthesizing 2-(thiocyanomethylthio)benzothiazole (TCMTB), a compound related to Diamthazole Dihydrochloride, highlighting its use in industries like leather and lumber for controlling fungi and bacteria (Muthusubramanian et al., 2001).
Propriétés
Numéro CAS |
136-96-9 |
|---|---|
Nom du produit |
Diamthazole dihydrochloride |
Formule moléculaire |
C15H25Cl2N3OS |
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C15H23N3OS.2ClH/c1-5-18(6-2)9-10-19-12-7-8-13-14(11-12)20-15(16-13)17(3)4;;/h7-8,11H,5-6,9-10H2,1-4H3;2*1H |
Clé InChI |
FZNXAQMQVKBXDR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)N=C(S2)N(C)C.Cl.Cl |
SMILES canonique |
CCN(CC)CCOC1=CC2=C(C=C1)N=C(S2)N(C)C.Cl.Cl |
melting_point |
241.5 °C |
Autres numéros CAS |
136-96-9 |
Numéros CAS associés |
95-27-2 (Parent) |
Synonymes |
amikazol diamthazole diamthazole dihydrochloride dimazole |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)





![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)
![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)


![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)
